N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}thiophene-2-carboxamide
Description
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methylphenyl group at position 6 and a thiophene-2-carboxamide moiety linked via a methylene group at position 4.
Properties
IUPAC Name |
N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-4-6-13(7-5-12)16-14(21-8-10-24-18(21)20-16)11-19-17(22)15-3-2-9-23-15/h2-7,9H,8,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVWMRXRQOHWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects. For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure.
Biological Activity
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}thiophene-2-carboxamide is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that integrates an imidazo[2,1-b][1,3]thiazole moiety and a thiophene ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial effects, as well as its mechanism of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's unique configuration contributes to its biological activity by enhancing lipophilicity and bioavailability.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds featuring the imidazo[2,1-b][1,3]thiazole framework. The presence of the methyl group at the para position of the phenyl ring has been shown to enhance cytotoxic activity against various cancer cell lines.
Key Findings:
- IC50 Values: Compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines (e.g., Jurkat and A-431) .
- Mechanism of Action: The compound interacts with target proteins primarily through hydrophobic contacts and exhibits significant apoptosis-inducing properties in cancer cells .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Research indicates that derivatives of thiazole and imidazole exhibit efficacy against various bacterial strains.
Antimicrobial Efficacy:
- Tested Strains: The compound has shown effectiveness against Staphylococcus aureus and Bacillus cereus .
- Scavenging Activity: In antioxidant tests, related compounds displayed DPPH· scavenging activities between 69.0% and 88.2%, indicating potential protective effects against oxidative stress .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that specific substitutions on the phenyl and thiazole rings significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at para | Increases cytotoxicity |
| Electron-withdrawing groups | Essential for antiproliferative activity |
The incorporation of electron-donating groups enhances lipophilicity and improves interaction with biological targets.
Case Study 1: Anticancer Screening
In a study published in MDPI, compounds similar to this compound were screened for their anticancer properties using MTT assays. The results indicated that these compounds could be potential leads for developing new anticancer drugs .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial properties of thiazole derivatives using agar well diffusion methods. The results confirmed moderate to high activity against clinically relevant pathogens .
Scientific Research Applications
Medicinal Chemistry
N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}thiophene-2-carboxamide has shown promise as a bioactive molecule with potential antimicrobial , antiviral , and anticancer properties. Research indicates that it may inhibit certain enzymes involved in disease pathways, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through the inhibition of specific signaling pathways.
- Antimicrobial Properties : Investigations into its antibacterial effects have shown efficacy against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.
Biological Research
The compound is utilized in biological studies to understand its interaction with various molecular targets. It has been shown to modulate receptor activity and enzyme functions, which is critical for developing targeted therapies.
Industrial Applications
In addition to its medicinal uses, this compound is being explored for applications in the development of new materials and as a catalyst in chemical processes. Its unique properties allow it to serve as a versatile building block in organic synthesis.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Description |
|---|---|
| 1 | Formation of the imidazothiazole ring through cyclization reactions involving thioamides and imidazole precursors. |
| 2 | Substitution reactions to introduce the thiophene and carboxamide functionalities. |
| 3 | Final coupling reactions to achieve the desired compound structure. |
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against resistant bacteria |
| Anti-inflammatory | Modulates inflammatory pathways |
Comparison with Similar Compounds
Table 1: Imidazo[2,1-b][1,3]thiazole Derivatives
Thiazole-Based Carboxamides
Nitrothiophene Carboxamides
Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide () and N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () share the thiophene-carboxamide motif but differ in their heterocyclic cores (thiazole vs. imidazothiazole).
Table 2: Thiazole vs. Imidazothiazole Carboxamides
Aryl Thiazole Acetamides
Compounds such as N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (, compound 9d) highlight the role of aryl-thiazole motifs in bioactivity.
- Biological Activity : Thiazole derivatives in demonstrated anticancer activity (e.g., IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells), suggesting that the 4-methylphenyl group in the target compound may similarly enhance hydrophobic interactions with cellular targets.
Thiophene Carboxamides with Fused Heterocycles
describes thieno[2,3-e][1,2,4]triazepine-7-carboxamide derivatives (e.g., compound 7a), which fuse thiophene with triazepine rings.
- Complexity vs.
- Pharmacokinetics : Bulky fused rings may reduce oral bioavailability compared to the target compound’s simpler structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
